L-Alanine, N-methoxy-(9CI)

Description

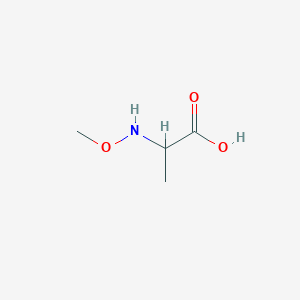

L-Alanine, N-methoxy-(9CI) is a modified amino acid derivative where the amino group of L-alanine is substituted with a methoxy group. These derivatives are significant in pharmaceutical and organic chemistry due to their roles in enzyme interactions, antifungal activity, and peptide synthesis .

Properties

IUPAC Name |

2-(methoxyamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGBQMOBKHHECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-methoxy-(9CI) typically involves the reaction of L-alanine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group on the nitrogen atom .

Industrial Production Methods

Industrial production of L-Alanine, N-methoxy-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-methoxy-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent amino acid, L-alanine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

L-Alanine, N-methoxy-(9CI) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of L-Alanine, N-methoxy-(9CI) involves its interaction with various molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares L-Alanine, N-methoxy-(9CI) with key analogues based on substituents, molecular properties, and applications derived from the evidence:

Q & A

Basic: What are the recommended protocols for synthesizing L-Alanine, N-methoxy-(9CI) derivatives, and how can purity be ensured?

Answer:

Synthesis of L-Alanine derivatives often involves protecting-group strategies. For example, Fmoc (9-fluorenylmethoxycarbonyl) protection is widely used for amino acid modifications, as seen in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine derivatives . Key steps include:

- Activation : Use carbodiimide coupling agents (e.g., DCC or EDC) to activate carboxyl groups.

- Protection : Introduce the methoxy group via alkylation or esterification under anhydrous conditions.

- Purification : Employ reverse-phase HPLC or column chromatography (silica gel, gradient elution) to isolate the product. Validate purity via NMR (absence of residual solvent peaks) and mass spectrometry (exact mass confirmation).

Basic: Which spectroscopic techniques are most effective for characterizing L-Alanine derivatives, and what key peaks should researchers look for?

Answer:

- FTIR Spectroscopy : Identify the N-methoxy group via C-O-C stretching vibrations (~1100–1250 cm⁻¹) and confirm amide bonds (N-H bending at ~1550 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .

- NMR : In -NMR, the methoxy proton appears as a singlet at ~3.3–3.7 ppm. Chiral centers in L-Alanine derivatives produce distinct splitting patterns (e.g., α-proton at ~3.8–4.2 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, critical for verifying structural stability .

Advanced: How does computational modeling (e.g., DFT) aid in understanding the structural stability of L-Alanine derivatives when used as capping agents?

Answer:

Density Functional Theory (DFT) can predict coordination modes and bond strengths. For instance, studies on L-Alanine-capped ZnO nanorods revealed two equally strong Zn–O coordinate bonds, stabilizing the structure . Researchers should:

- Optimize geometries using B3LYP/6-31G(d) basis sets.

- Calculate binding energies to assess ligand stability.

- Compare simulated IR spectra with experimental data to validate coordination modes .

Advanced: What strategies can resolve contradictions in spectroscopic data when analyzing novel L-Alanine derivatives?

Answer:

Contradictions in IR or NMR data often arise from impurities or polymorphic forms. To mitigate:

- Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for crystal lattice vibrations and solid-state NMR for polymorph differentiation) .

- Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase studies.

- Reference Standards : Compare with published spectra of structurally analogous compounds (e.g., N-2-pyridinyl-L-Alanine derivatives) .

Advanced: How do electron-releasing groups in L-Alanine derivatives influence material properties in semiconductor applications?

Answer:

Electron-releasing groups (e.g., methoxy) enhance electron density on the ligand, improving charge transfer in semiconductor composites. For example:

- In ZnO/CuI heterojunctions, L-Alanine capping increased carrier concentration by two orders of magnitude due to electron donation from the amino and methoxy groups .

- Experimental Design : Measure carrier density via Hall effect analysis and correlate with DFT-predicted electron density maps.

Advanced: What mechanistic insights explain the role of L-Alanine derivatives in modulating metabolic pathways?

Answer:

L-Alanine derivatives can act as substrates or inhibitors in enzymatic processes. For instance:

- Exogenous D-β-hydroxybutyrate lowers blood glucose by competing with L-Alanine for gluconeogenic pathways .

- Methodology : Use isotopic tracing (e.g., -labeled L-Alanine) to track metabolic flux in vitro. Pair with LC-MS to quantify intermediate metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.